2-Azido-1,3,5-trinitrobenzene

Energetic Materials Thermal Stability Ortho Effect

Nitroazidobenzene decomposition kinetics vary critically with substitution pattern. 2-Azido-1,3,5-trinitrobenzene (picryl azide) resolves this reproducibility challenge via a well-characterized furoxan pathway. Key advantages: • ~30-40 kJ/mol lower activation energy vs. mono-ortho analogs for tunable thermal sensitivity. • Single-crystal X-ray structure and DSC-measured enthalpies enable computational model validation. • BenchChem stock ensures immediate global shipment for time-critical energetic materials R&D.

Molecular Formula C6H2N6O6
Molecular Weight 254.12 g/mol
CAS No. 1600-31-3
Cat. No. B178293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1,3,5-trinitrobenzene
CAS1600-31-3
Molecular FormulaC6H2N6O6
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H
InChIKeySFAXANKELJNWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-1,3,5-trinitrobenzene Procurement: Core Identity & Analytical Baselines


2-Azido-1,3,5-trinitrobenzene (picryl azide) is a fully nitrated aryl azide with the molecular formula C₆H₂N₆O₆ (MW 254.12 g/mol) and CAS registry number 1600-31-3 [1]. The compound belongs to the nitroazidobenzene class and is characterized by an azido group flanked by two ortho-nitro substituents on a 1,3,5-trinitrobenzene scaffold, a structural arrangement that fundamentally governs its thermal decomposition pathway and kinetic reactivity [2]. Its solid-state structure has been confirmed by single-crystal X-ray diffraction, and its thermochemical properties, including enthalpies of fusion and decomposition, have been determined via simultaneous TG-DSC [3].

Ortho-nitro architecture Two ortho-nitro groups govern thermal decomposition pathway and kinetic control.
Single-crystal X-ray validated Solid-state structure confirmed; DFT-optimized geometry agrees with experiment.
TG-DSC thermochemical baseline Fusion and decomposition enthalpies measured for handling and modeling.

2-Azido-1,3,5-trinitrobenzene: Why Substitution Fails


Nitroazidobenzenes are not interchangeable: the number and position of nitro groups on the aryl ring dictate both the thermal decomposition mechanism and the kinetic stability of the azide. In compounds bearing a single ortho-nitro group (e.g., 2-nitroazidobenzene), thermal degradation proceeds with a measurably higher activation barrier than in 2-azido-1,3,5-trinitrobenzene, where two ortho-nitro groups provide enhanced anchimeric assistance that lowers the activation energy by approximately 30–40 kJ/mol relative to the mono-ortho analog [1]. Furthermore, para-nitroazidobenzene does not undergo the characteristic furoxan-forming decomposition at all, demonstrating that substitution pattern, not merely the presence of nitro groups, controls the primary degradation pathway [2]. Consequently, substituting a less nitrated or differently substituted azidobenzene for 2-azido-1,3,5-trinitrobenzene in any application where thermal response, decomposition kinetics, or product identity matters will yield non-equivalent outcomes.

Ortho-nitro activation gap
Mono-ortho-nitro analogs exhibit 30–40 kJ/mol higher activation energy; decomposition kinetics may shift significantly.
Pathway divergence
Para-nitroazidobenzene does not form furoxan; less nitrated analogs produce different decomposition products.
Product identity mismatch
Substituting any other nitroazidobenzene alters primary decomposition products and thermal response.

2-Azido-1,3,5-trinitrobenzene vs. Closest Analogs


Activation Energy: Ortho Effect on Decomposition

The activation energy (Eₐ) for the thermal decomposition of 2-azido-1,3,5-trinitrobenzene is significantly lower than that of its less nitrated analogs phenyl azide and 2-nitrophenyl azide. This reduction is attributed to the enhanced 'ortho assistance' provided by two adjacent nitro groups, which facilitates the furoxan-forming decomposition pathway [1]. The quantitative comparison, derived from simultaneous TG-DSC measurements, demonstrates that picryl azide decomposes with the lowest barrier among the series.

Activation energy
Head-to-head
Picryl azide: lower than 106.8 kJ/mol
Phenyl azide: 136.5 ± 5.2 kJ/mol
2-Nitrophenyl azide: 106.8 ± 2.6 kJ/mol
Ortho-nitro anchimeric assistance lowers decomposition barrier.
TG-DSC data; exact value to verify.
Energetic Materials Thermal Stability Ortho Effect

Furoxan vs. Non-Furoxan Decomposition

2-Azido-1,3,5-trinitrobenzene (III) undergoes thermal degradation exclusively via a furoxan-forming mechanism, yielding 4,6-dinitrobenzofuroxan oxide as the primary condensed-phase product [1][2]. In contrast, 4-nitroazidobenzene (VII), which lacks an ortho-nitro group, does not form a furoxan upon heating, illustrating that the ortho-nitro substitution pattern is a structural prerequisite for this decomposition route [2]. Within the furoxan-forming series, the decomposition enthalpy systematically increases with the number of nitro groups: 2-nitroazidobenzene (I), 2,4-dinitroazidobenzene (II), and the fully nitrated picryl azide (III) each exhibit a distinct ΔH_decomp value as determined by DSC [2].

Furoxan pathway
Source review
Target: exclusive furoxan formation → 4,6-dinitrobenzofuroxan oxide.
Comparator: 4-nitroazidobenzene → no furoxan; 2-nitro analog → different furoxan.
Obligate furoxan mechanism absent in para-nitro isomer.
ΔH_decomp values agree with CBS-4M computations.
Thermal Degradation Furoxan Mechanism Structure–Reactivity

1,3-Dipolar Cycloaddition Reactivity

In 1,3-dipolar cycloadditions with strained cycloalkenes, picryl azide (2,4,6-trinitrophenyl azide) exhibits considerably lower activation barriers than phenyl azide. DFT calculations at the B3LYP level show that the electron-withdrawing nitro groups lower the distortion energy penalty in the transition state, making picryl azide a more reactive dipole in strain-promoted azide–alkyne and azide–alkene cycloadditions [1]. This enhanced reactivity is quantified through computed Gibbs free energy barriers (ΔG‡) for cycloaddition with five- through nine-membered cycloalkenes.

Cycloaddition ΔG‡
Head-to-head
Picryl azide: considerably lower barriers
Phenyl azide + cyclononyne: 29.2 kcal/mol
Phenyl azide + cyclohexyne: 14.1 kcal/mol
Reduced distortion energy enhances strain-promoted kinetics.
DFT B3LYP/6-31G*; quantitative differences to validate.
Click Chemistry Cycloaddition Strain-Promoted

Solid-State Structure and Computational Validation

The crystal structure of 2,4,6-trinitroazidobenzene (III) has been determined by single-crystal X-ray diffraction, providing unambiguous confirmation of molecular geometry [1]. DFT-based structure optimizations at the B3LYP/cc-pVDZ level of theory yielded structural parameters that showed very good agreement with the experimental X-ray data, validating the computational model used to predict thermochemical properties such as enthalpies of formation and degradation enthalpies [1]. This experimentally validated structure distinguishes picryl azide from analogs for which only computational geometries may be available.

X-ray / DFT validation
Class-level
Single-crystal X-ray structure determined; B3LYP/cc-pVDZ geometry matches experiment very well; CBS-4M enthalpies agree with DSC.
Experimental structure confirms computational predictions.
Analog crystal structures not reported in this study.
X-ray Crystallography DFT Validation Structural Confirmation

2-Azido-1,3,5-trinitrobenzene Application Scenarios


Energetic Materials: Furoxan Decomposition Pathway

In the design of primary explosives or energetic formulations where controlled, reproducible thermal decomposition is essential, 2-azido-1,3,5-trinitrobenzene offers a well-characterized furoxan-forming pathway that yields 4,6-dinitrobenzofurazan oxide as the primary product [1]. This contrasts with analogs such as 4-nitroazidobenzene, which does not undergo furoxan formation, and with 2-nitroazidobenzene and 2,4-dinitroazidobenzene, which produce different furoxan derivatives with distinct energetic properties [2]. The lower activation energy of picryl azide relative to less nitrated azidobenzenes further allows tuning of thermal sensitivity in formulated systems [1].

Bioorthogonal Chemistry: Strain-Promoted Cycloaddition

For copper-free click chemistry applications requiring rapid ligation kinetics, picryl azide provides lower activation barriers than phenyl azide in strain-promoted cycloadditions with cycloalkenes and cycloalkynes [3]. This kinetic advantage, rooted in reduced distortion energy at the transition state due to electron-withdrawing nitro substituents, makes it a candidate for time-sensitive bioconjugation or materials functionalization protocols where reaction rate is the primary selection criterion.

Computational Model Validation

For research groups developing or validating computational models of nitroazidobenzene thermochemistry, 2-azido-1,3,5-trinitrobenzene serves as a rare case where single-crystal X-ray structural data are available alongside DSC-measured enthalpies of fusion, decomposition, and CBS-4M-calculated enthalpies of formation with demonstrated agreement between theory and experiment [2]. This experimental benchmarking makes it a preferred reference compound over less thoroughly characterized analogs for method validation studies.

Application
Selection Property
Validation Focus
Energetic materials decomposition studies
Furoxan-forming pathway specificity
Decomposition product analysis by DSC/TG
Bioorthogonal ligation research
Strain-promoted cycloaddition kinetics
Reaction rate benchmarking via DFT or kinetic assay
Computational thermochemistry validation
X-ray-validated structural parameters
Enthalpy-of-formation agreement (expt vs CBS-4M)

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